molecular formula C11H11NO2S B12069814 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene

4-[(1-Isocyanocyclopropyl)sulfonyl]toluene

Cat. No.: B12069814
M. Wt: 221.28 g/mol
InChI Key: BOMIJCVZAIXUQB-UHFFFAOYSA-N
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Description

4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is an organosulfur compound featuring a toluene backbone substituted with a sulfonyl group linked to a 1-isocyanocyclopropyl moiety. Its unique structure combines the stability of the sulfonyl group with the high reactivity of the isocyano functionality, distinguishing it from conventional aromatic sulfonates or nitriles.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-(1-isocyanocyclopropyl)sulfonyl-4-methylbenzene

InChI

InChI=1S/C11H11NO2S/c1-9-3-5-10(6-4-9)15(13,14)11(12-2)7-8-11/h3-6H,7-8H2,1H3

InChI Key

BOMIJCVZAIXUQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2(CC2)[N+]#[C-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene typically involves the reaction of toluene derivatives with isocyanocyclopropane under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

4-[(1-Isocyanocyclopropyl)sulfonyl]toluene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyanocyclopropyl group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

4-[(1-Isocyanocyclopropyl)sulfonyl]toluene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene involves its interaction with molecular targets through its isocyanocyclopropyl and sulfonyl groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s reactivity allows it to form covalent bonds with target molecules, thereby exerting its effects .

Comparison with Similar Compounds

Structural Differences :

  • 4-Cyanobenzoic Acid Methyl Ester (CAS 1129-35-7) contains a cyano group (-CN) and an ester (-COOCH₃) on the benzene ring , whereas 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene replaces these with a sulfonyl (-SO₂-) and isocyanocyclopropyl (-N≡C-cyclopropyl) group.
  • The cyano group in 4-cyanobenzoic acid derivatives is chemically stable but less reactive than the isocyano group in the target compound, which is prone to cycloaddition or nucleophilic attack.

Sulfonyl-Containing Ionic Liquids

Structural Comparison :

  • Ionic liquids such as TSI-L1 (1-(diphenylphosphoryl)-propyl-3-propyl-imidazolium bis(trifluoromethylsulfonyl)imide) feature sulfonyl groups as part of anionic moieties (e.g., bis(trifluoromethylsulfonyl)imide) . These are ionic salts, whereas 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is a neutral organic molecule.

Data Table: Comparative Analysis

Property 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene 4-Cyanobenzoic Acid Methyl Ester TSI-L1 Ionic Liquid
Functional Groups -SO₂-, -N≡C-cyclopropyl -CN, -COOCH₃ -SO₂- (anionic), phosphoryl, imidazolium
Synthesis Complexity Likely high (multi-step, hazardous reagents) Moderate (hydrolysis/amidation) High (ionic liquid synthesis)
Toxicity Presumed high (reactive isocyano group) Acute toxicity (oral, dermal, inhalation) Not specified
Applications Ligand design, reactive intermediates Chemical intermediate Green chemistry, electrolytes

Research Findings and Implications

  • Reactivity: The isocyano group in 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene offers unique reactivity for cycloaddition or metal coordination, unlike the inert cyano group in 4-cyanobenzoic acid derivatives.
  • Safety Challenges: Both compounds require careful handling, but the target compound’s isocyano group may demand additional precautions compared to the cyano analogs .
  • Synthetic Trade-offs: While 4-cyanobenzoic acid methyl ester benefits from scalable, eco-friendly synthesis , the target compound’s synthesis likely involves specialized reagents, limiting industrial adoption.

Biological Activity

4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is an organic compound characterized by a sulfonyl group attached to a toluene ring, along with an isocyanocyclopropyl substituent. This structural arrangement suggests significant potential for biological activity, particularly in medicinal chemistry. The compound's unique functional groups may impart various biological properties, including antimicrobial and anticancer activities.

The molecular formula of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is C10H11N2O2S, with a molecular weight of approximately 225.27 g/mol. Its structure features:

  • Sulfonamide linkage : Known for diverse chemical reactivity.
  • Isocyanocyclopropyl group : Suggests potential applications in drug development.

The biological activity of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, potentially leading to therapeutic effects. For example, it may inhibit enzymes involved in cancer cell proliferation, contributing to cytotoxic effects against tumor cells.

Biological Activity Studies

Research on the biological activity of this compound has focused on its interaction with various biological targets. Here are some notable findings:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar sulfonamide structures exhibit antibacterial properties. The sulfonamide functional group may enhance the compound's ability to inhibit bacterial growth.
  • Anticancer Potential : Investigations have shown that derivatives of sulfonamides can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of specific pathways crucial for tumor growth and survival.

Comparative Analysis

To better understand the unique properties of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-MethylbenzenesulfonamideToluene ring with a methylsulfonamide groupKnown for antibacterial activity
Isocyanoacetic acidContains an isocyano group and carboxylic acidNotable for its use in organic synthesis
1-Isocyano-2-methylpropaneIsocyano group attached to a branched alkaneExhibits different reactivity patterns

This table illustrates the distinct characteristics of 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene due to its specific functional groups and structural arrangement.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Antimicrobial Studies : A study on sulfonamide derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the sulfonamide structure can enhance efficacy.
  • Cancer Research : Research involving sulfonamide analogs indicated that certain modifications can lead to increased potency against various cancer cell lines, highlighting the importance of structural variations in drug design.
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and toxicity profiles of related compounds, indicating favorable absorption and distribution characteristics that could be applicable to 4-[(1-Isocyanocyclopropyl)sulfonyl]toluene.

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